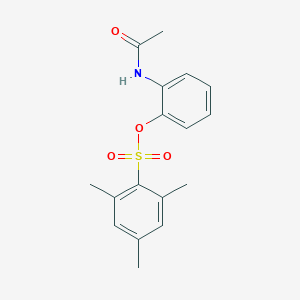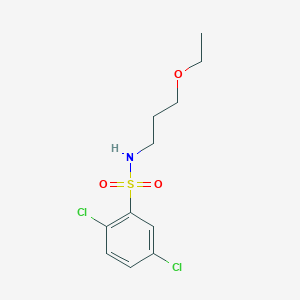![molecular formula C16H16N2O2S B273419 1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B273419.png)
1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. It is commonly used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole is not fully understood. However, several studies have suggested that it may inhibit the activity of certain enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of pathogenic bacteria. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to biological assays. It is also relatively easy to synthesize and has a long shelf-life. However, one of the limitations of using this compound is its potential toxicity. It is important to handle it with care and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for the use of 1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole in scientific research. One potential application is in the development of new anti-cancer drugs. It has also been suggested that it may have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to explore its potential as a catalyst for organic reactions and as a fluorescent probe for the detection of metal ions.
Conclusion
In conclusion, this compound is a versatile and potentially useful compound in scientific research. Its unique properties make it a valuable tool in a wide range of applications, from organic synthesis to biological assays. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Métodos De Síntesis
1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole can be synthesized by several methods. One of the most common methods is the reaction between 4-isopropylbenzenesulfonamide and o-phenylenediamine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to obtain the desired product. Other methods such as microwave-assisted synthesis and solvent-free synthesis have also been reported.
Aplicaciones Científicas De Investigación
1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.
Propiedades
Fórmula molecular |
C16H16N2O2S |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1-(4-propan-2-ylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C16H16N2O2S/c1-12(2)13-7-9-14(10-8-13)21(19,20)18-11-17-15-5-3-4-6-16(15)18/h3-12H,1-2H3 |
Clave InChI |
AUJFGMLGXKHLTQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)
![4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B273347.png)






![1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B273384.png)


![1-[(2,5-dibromophenyl)sulfonyl]-1H-benzotriazole](/img/structure/B273396.png)
![2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B273399.png)
